1-乙基-2-甲基-4-氧代-1,4-二氢喹啉-6-羧酸
描述
The compound “1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid” is a derivative of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a novel HIV-1 integrase strand transfer inhibitor .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It is a quinoline derivative, which means it contains a fused benzene and pyridine ring. The “4-oxo” indicates a carbonyl group at the 4th position of the quinoline system, and the “1,4-dihydro” suggests the presence of two additional hydrogen atoms at the 1st and 4th positions. The “6-carboxylic acid” indicates a carboxylic acid functional group at the 6th position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and those of similar compounds. For instance, 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 . It is slightly soluble in DMSO and methanol .科学研究应用
抗菌性能
- 该化合物表现出广泛的抗菌活性,并且在实验性感染中具有活性,表明在全身性感染中具有潜在用途 (Goueffon, Montay, Roquet, & Pesson, 1981)。
- 另一项研究表明,1,4-二氢喹啉-3-羧酸的某些衍生物对革兰氏阳性菌和革兰氏阴性菌均具有显著的抗菌活性 (Koga, Itoh, Murayama, Suzue, & Irikura, 1980)。
抗癌活性
- 1,2-二氢喹啉-3-羧酸的衍生物已被合成并测试了其对乳腺癌 MCF-7 细胞系的抗癌作用,表现出显着的活性 (Gaber et al., 2021)。
化学合成和性质
- 对类似化合物中的水解和腈部分的研究表明了化学反应的多功能性,这可能与各种合成应用相关 (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021)。
- 对新的喹啉羧酸氟化衍生物的合成及其后续反应的研究表明,该化合物可用于开发新的化学实体 (Nosova et al., 2002)。
作用机制
Target of Action
The compound “1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid” is a derivative of the quinolone family . Quinolones are known to target key enzymes such as DNA gyrase and type II topoisomerase , which are essential for bacterial DNA replication . This compound may also act as an inhibitor of the HIV-1 integrase strand transfer .
Mode of Action
Quinolones interact with their targets by inhibiting the supercoiling activity of DNA gyrase and type II topoisomerase . This prevents the unwinding of DNA, thereby blocking DNA replication and leading to bacterial cell death at lethal concentrations . As an HIV-1 integrase strand transfer inhibitor, it prevents the integration of the viral DNA into the host genome, thus inhibiting viral replication .
Biochemical Pathways
The primary biochemical pathway affected by quinolones is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and type II topoisomerase, quinolones disrupt the process of DNA replication, leading to the death of bacterial cells . In the case of HIV-1, the compound inhibits the integrase enzyme, disrupting the integration of viral DNA into the host genome .
Pharmacokinetics
They are generally well-tolerated and have the ability to penetrate cell membranes effectively .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth or viral replication. In bacteria, the inhibition of DNA gyrase and type II topoisomerase leads to the disruption of DNA replication, resulting in bacterial cell death . In the case of HIV-1, the inhibition of the integrase enzyme prevents the integration of viral DNA into the host genome, thus inhibiting viral replication .
未来方向
属性
IUPAC Name |
1-ethyl-2-methyl-4-oxoquinoline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-14-8(2)6-12(15)10-7-9(13(16)17)4-5-11(10)14/h4-7H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKGVZVNNYIWRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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